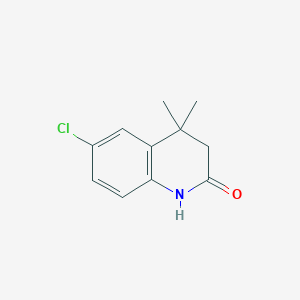

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

6-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYWXQQLMVXGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696270 | |

| Record name | 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266359-63-1 | |

| Record name | 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-chloroaniline with acetone in the presence of a strong acid like sulfuric acid can lead to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline derivatives with hydroxyl or carboxyl groups.

Reduction: 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-ol.

Substitution: Compounds with various substituents at the 6th position, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The 3,4-dihydroquinolin-2(1H)-one scaffold is versatile, with modifications at positions C3, C4, C6, and N1 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Impact of Halogen Substituents

- Chloro vs. Bromo: The bromo analog (CAS 135631-90-2) has a higher molecular weight (254.12 vs. 209.67 g/mol) and slightly increased lipophilicity, which may enhance membrane permeability but reduce solubility .

- Chloro vs.

Role of 4,4-Dimethyl Substitution

Functional Group Modifications

- Methoxy/Hydroxyl Groups (CHNQD-00603) :

- Amino Groups (e.g., Compound 25): Amino substitution at C6 improves CNS penetration, as seen in nNOS inhibitors like (S)-35, which exhibit oral efficacy in pain models .

- Triazole-Containing Derivatives: Triazole-iminoethyl groups at C6 confer strong CNS activity, with melting points correlating with substituent bulk (e.g., 290–292°C for 4-fluorobenzyl) .

Actividad Biológica

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by a chlorine atom at the 6th position and two methyl groups at the 4th position, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C11H12ClNO

- Molecular Weight : 209.67 g/mol

- CAS Number : 266359-63-1

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have shown that quinoline derivatives, including this compound, possess significant antimicrobial activity. The compound has been evaluated against various bacterial strains and has demonstrated effectiveness comparable to standard antibiotics.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Mycobacterium tuberculosis | 12 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation. For example, in vitro studies have indicated that it can induce apoptosis in cancer cell lines.

Case Study:

A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 5 to 15 µM across different cell types. The compound's ability to disrupt cell cycle progression was also noted.

The biological activity of this compound is attributed to its interaction with cellular targets such as enzymes and receptors. Specifically:

- Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's.

- Cellular Pathways : It has been observed to modulate signaling pathways involved in apoptosis and cell survival.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Substituents at specific positions on the quinoline ring can significantly affect potency and selectivity against different biological targets.

| Modification | Biological Effect |

|---|---|

| Chlorine at position 6 | Enhanced antimicrobial activity |

| Methyl groups at position 4 | Increased lipophilicity for better membrane penetration |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in laboratory settings?

- Answer: The compound exhibits acute oral toxicity (Category 4, H302) and causes severe eye irritation (Category 1, H318). Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of eye exposure, rinse immediately with water for ≥15 minutes and seek medical attention . Its molecular formula is C₁₁H₁₂ClNO (MW: 209.67 g/mol), and it is not classified as hazardous for transport under ADR/RID/IMDG regulations .

Q. What synthetic methodologies are commonly used to prepare this compound?

- Answer: A standard route involves cyclization of substituted anilines with α,β-unsaturated ketones. For example, 4-bromoaniline reacts with 3,3-dimethylacryloyl chloride in dichloromethane (DCM) under inert atmosphere, catalyzed by AlCl₃, yielding 90% product after 2.5 hours . Alternative photoredox or palladium-catalyzed annulation methods (e.g., using N-arylcinnamamides) are also effective for analogous dihydroquinolinones .

Q. How is the molecular structure of this compound characterized experimentally?

- Answer: Techniques include:

- ¹H/¹³C NMR : Peaks for the methyl groups (δ ~1.3–1.5 ppm) and carbonyl (δ ~170–175 ppm).

- Mass Spectrometry (EI/ESI) : Molecular ion [M+H]⁺ at m/z 210.1.

- X-ray Crystallography : Confirms dihydroquinolinone ring geometry and chloro-substitution at C6 .

Advanced Research Questions

Q. How does the chloro-substitution at C6 influence biological activity compared to bromo/fluoro analogs?

- Answer: Chloro-substituted derivatives exhibit distinct electronic effects (σ = 0.23 vs. Br: σ = 0.26) that modulate enzyme binding. For example, in nitric oxide synthase (NOS) inhibition, 6-chloro analogs show ~6-fold lower potency against nNOS than unsubstituted derivatives (IC₅₀: 3.36 μM vs. 0.58 μM) due to steric hindrance at the active site . In contrast, bromo analogs (e.g., 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) demonstrate low nanomolar anticancer activity in glioblastoma models via VEGFR2 inhibition .

Q. What structure-activity relationships (SAR) guide the design of dihydroquinolinone-based enzyme inhibitors?

- Answer: Key SAR insights:

- Side-chain length : 2-carbon linkers (e.g., pyrrolidine derivatives) enhance nNOS selectivity (180-fold over eNOS) vs. 3-carbon chains .

- Substituent position : Fluorine at C8 reduces potency by restricting side-chain flexibility, while methyl groups at C4 improve metabolic stability .

- Halogen effects : Bromo > Chloro > Fluoro in VEGFR2 binding affinity (ΔG: −9.2 kcal/mol vs. −8.5 kcal/mol) .

Q. What computational methods are used to predict the binding interactions of this compound with biological targets?

- Answer: Molecular docking (AutoDock Vina) and dynamics simulations (AMBER) reveal that the chloro-substituted dihydroquinolinone scaffold forms hydrogen bonds with VEGFR2 residues (e.g., Asp1046, Glu885) and hydrophobic interactions with Phe1047. Density Functional Theory (DFT) calculations further optimize electron distribution for target engagement .

Contradictions and Research Gaps

- Antimicrobial Activity : While bromo analogs (e.g., 5-Bromo-3,4-dihydroquinolin-2(1H)-one) show high antimicrobial activity, data for the chloro derivative remains unreported .

- Toxicity Profile : No chronic toxicity or ecotoxicological data exists for this compound, necessitating further in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.